N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
説明
特性
CAS番号 |
888426-06-0 |
|---|---|
分子式 |
C19H14F3N5O3S |
分子量 |
449.41 |
IUPAC名 |
N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C19H14F3N5O3S/c20-10-6-5-9(7-12(10)22)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-4-2-1-3-11(13)21/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChIキー |
HHXUOGHSAPJANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |
溶解性 |
not available |
製品の起源 |
United States |
生物活性
N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 449.4 g/mol |
| CAS Number | 888426-06-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
Inhibition of HDACs
Research has shown that compounds similar to N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide exhibit potent inhibitory activity against class I HDAC isoforms. For instance, a related compound demonstrated significant increases in acetylated histones and induced apoptosis in cancer cell lines, indicating a potential therapeutic application in oncology .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in various biological models:
- In Vitro Studies : The compound has been tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range. For example, it exhibited selective cytotoxicity against human myelodysplastic syndrome (SKM-1) cells while sparing normal cells .
- Animal Models : In vivo studies using xenograft models have demonstrated that the compound can significantly inhibit tumor growth. Notably, it was effective in models with an intact immune system, suggesting that it may enhance anti-tumor immunity .
Case Study 1: Antitumor Activity
A study focused on a derivative of this compound showed that it effectively induced G1 cell cycle arrest and apoptosis in SKM-1 cells. The treatment resulted in increased levels of acetyl-histone H3 and P21, indicating a mechanism involving cell cycle regulation .
Case Study 2: Selectivity and Toxicity
Another investigation highlighted the selectivity index (SI) of related compounds against various adenoviral infections. Compounds with structural similarities exhibited SIs greater than 100 while maintaining low cytotoxicity levels . This suggests that N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide could be developed as a selective antiviral agent.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations:
Core Structure Diversity: The target compound’s 1,6-dihydropyrimidin-6-one core distinguishes it from analogs like thieno[2,3-d]pyrimidinones or pyrazolo[3,4-d]pyrimidines , which may confer distinct electronic and steric properties. The pyrimidinone scaffold in the target and compound VII allows for hydrogen bonding via the carbonyl and amino groups, critical for target engagement.
Substituent Effects: Fluorine Substitution: The 2-fluorophenyl and 3,4-difluorobenzamide groups in the target compound enhance electronegativity and may improve membrane permeability compared to non-fluorinated analogs . Thioether vs. Sulfonamide: The target’s thioether linkage (vs. sulfonamide in VII ) could reduce polarity, favoring blood-brain barrier penetration.
Compound VII demonstrates broad-spectrum antitrypanosomatidic activity, suggesting the target’s thioether and fluorobenzamide groups may similarly enhance protozoan target inhibition.
Physicochemical Properties: The 3,4-difluorobenzamide group in the target compound likely increases metabolic stability over methoxy or nitro-substituted analogs (e.g., compound IX in ) . The absence of bulky groups (e.g., chromenone in ) may improve solubility compared to higher molecular weight analogs.
Research Implications
- Structure-Activity Relationships (SAR): The target compound’s combination of fluorinated aromatics and thioether-pyrimidinone core positions it as a candidate for antimicrobial or antiparasitic drug development, building on findings from structurally related molecules .
- Synthetic Feasibility : The synthesis of analogous compounds (e.g., 75–88% yields in ) suggests viable routes to optimize the target’s production.
- Toxicity Considerations : Fluorinated compounds in show low toxicity profiles, supporting further preclinical evaluation of the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
